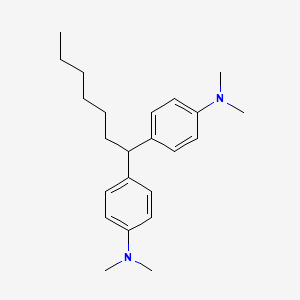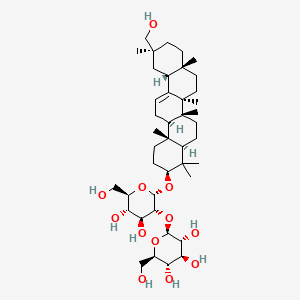
N,N'-1,3-Phenylenebisstearamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-1,3-Phenylenebisstearamide: is an organic compound characterized by the presence of two stearamide groups attached to a 1,3-phenylene ring. This compound is known for its applications in various industrial processes, particularly as a lubricant and release agent. It is a white, waxy solid that is relatively stable under standard conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,3-Phenylenebisstearamide typically involves the reaction of 1,3-phenylenediamine with stearic acid. The process can be summarized in the following steps:
Preparation of Reactants: Dissolve 1,3-phenylenediamine in a suitable solvent such as acetone.
Reaction with Stearic Acid: Add stearic acid to the solution and heat the mixture to facilitate the reaction.
Dehydration: Use a dehydrating agent like acetic anhydride to remove water formed during the reaction.
Purification: Filter, wash, and dry the product to obtain pure N,N’-1,3-Phenylenebisstearamide.
Industrial Production Methods: In industrial settings, the production of N,N’-1,3-Phenylenebisstearamide follows similar steps but on a larger scale. The use of continuous reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-1,3-Phenylenebisstearamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The stearamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-1,3-Phenylenebisstearamide is used as a crosslinking agent in polymer chemistry. It helps improve the mechanical properties and thermal stability of polymers.
Biology: In biological research, this compound is used as a model molecule to study the interactions between amides and biological macromolecules.
Industry: The compound is widely used as a lubricant and release agent in the manufacturing of plastics and rubber. It helps reduce friction and wear, improving the lifespan and performance of industrial products .
Mecanismo De Acción
The mechanism by which N,N’-1,3-Phenylenebisstearamide exerts its effects is primarily through its interaction with other molecules. The stearamide groups can form hydrogen bonds with various substrates, enhancing their stability and functionality. In polymer chemistry, it acts as a crosslinking agent, forming covalent bonds between polymer chains and improving their mechanical properties .
Comparación Con Compuestos Similares
Ethylene bis(stearamide): Similar in structure but with an ethylene linker instead of a phenylene ring.
Stearamidopropyl dimethylamine: Contains a stearamide group but with a different functional group attached.
Uniqueness: N,N’-1,3-Phenylenebisstearamide is unique due to its phenylene ring, which provides rigidity and stability to the molecule. This structural feature makes it particularly effective as a crosslinking agent in polymers, offering superior mechanical properties compared to similar compounds .
Propiedades
Número CAS |
15430-36-1 |
|---|---|
Fórmula molecular |
C42H76N2O2 |
Peso molecular |
641.1 g/mol |
Nombre IUPAC |
N-[3-(octadecanoylamino)phenyl]octadecanamide |
InChI |
InChI=1S/C42H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-41(45)43-39-34-33-35-40(38-39)44-42(46)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,38H,3-32,36-37H2,1-2H3,(H,43,45)(H,44,46) |
Clave InChI |
NKQGYGDQAMXRRD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)NC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)


![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)





